molecular formula C8H5ClN2O2 B2785314 5-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1352396-54-3

5-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No. B2785314
CAS RN: 1352396-54-3
M. Wt: 196.59
InChI Key: XNOFFYIZHUIKDT-UHFFFAOYSA-N
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Description

5-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid (5-CPPCA) is a heterocyclic compound that has a wide range of applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. 5-CPPCA is a versatile molecule, and its properties have been studied extensively by scientists in recent years. This article will provide an overview of 5-CPPCA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

5-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, this compound is used to synthesize a variety of drugs, such as anti-inflammatory agents, anticonvulsants, and antibiotics. In organic synthesis, this compound is used to synthesize a variety of compounds, such as heterocyclic compounds, polymers, and polysaccharides. In biochemistry, this compound is used to study the structure and function of proteins, enzymes, and other biomolecules.

Mechanism of Action

The mechanism of action of 5-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid is not yet fully understood. However, it is believed that this compound has a number of effects on the body, including inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. This compound also has an effect on the production of prostaglandins, which are hormones that play a role in inflammation, pain, and other processes. In addition, this compound has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are also involved in inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound has a number of effects on the body, including inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. This compound also has an effect on the production of prostaglandins, which are hormones that play a role in inflammation, pain, and other processes. In addition, this compound has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are also involved in inflammation and pain.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid in lab experiments is that it is a relatively inexpensive compound that is readily available. Additionally, it is easy to synthesize and can be used in a variety of reactions. However, there are a few limitations to using this compound in lab experiments. For example, the compound is sensitive to light and air, and its shelf life is relatively short. In addition, this compound has a low solubility in water, which can make it difficult to use in certain reactions.

Future Directions

The potential applications of 5-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid are still being explored. Some potential future directions include the development of new drugs and therapies based on this compound, the use of this compound as a tool to study the structure and function of proteins, enzymes, and other biomolecules, and the use of this compound for organic synthesis. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and to identify new ways to use the compound in lab experiments.

Synthesis Methods

5-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid can be synthesized via a modified Biginelli reaction, which involves the condensation of three reactants: an aldehyde, an ethyl acetoacetate, and a substituted 1,3-dicarbonyl compound. The reaction is catalyzed by a base, such as sodium hydroxide or potassium carbonate. The products of the reaction are the desired this compound and an ester. The reaction can be carried out under mild conditions and requires relatively short reaction times.

properties

IUPAC Name

5-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-2-11-7(3-5)6(4-10-11)8(12)13/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOFFYIZHUIKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)O)C=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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